
2-(2-溴乙基)-1,3-二氧兰
描述
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane involves several steps, starting from basic reagents such as 4-hydroxy-2-butanone and ethylene glycol. A notable method includes the use of a weak acid catalyst and ethyl acetate as the reaction solvent, leading to the formation of 2-methyl-1,3-dioxolane-2-ethanol, which upon bromination with dibromotriphenylphosphorane yields 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with a significant isolated yield (Petroski, 2002).
科学研究应用
它被用于合成肽的酮甲烯类似物 (Johnson & Miller, 2009)。
该化合物在二氧兰和N-酰基吡咯烷的自由基乙烯基化中找到应用 (Kippo et al., 2014)。
手性2-(2-溴苯甲基)-1,3-二氧兰可以在芳基锂中间体加成到酰亚胺过程中控制对映选择性,潜在地导致二氢异喹啉 (Wünsch & Nerdinger, 1998)。
在一项研究中,它被证明可以沉淀溴化镁和乙炔基溴化镁,揭示了Iotsich复合物的结构 (Trofimov et al., 1966)。
从4-羟基-2-丁酮和乙二醇的高效制备使其在科学研究中有用 (Petroski, 2002)。
合成的1,3-二氧兰-4,5-双(溴甲基)-2-苯基在研究中具有潜在应用 (Xiao-qiang, 2009)。
从2,3-丁二醇得到的二氧兰混合物在可持续汽油调合成分、柴油氧化剂和工业溶剂中具有潜在应用 (Harvey et al., 2016)。
1,3-二氧兰端基液晶显著增加正介电各向异性和双折射,导致混合物中阈值电压降低、向列型范围扩大和双折射增加 (Chen et al., 2015)。
抗病毒剂阿昔洛韦可以从2-(2-溴乙基)-1,3-二氧兰合成 (Robins & Hatfield, 1982)。
2-乙基-1,3-二氧兰与溴乙基镁的反应通过具有氧碳离子特性的过渡态进行,反应速率随络合醚碱性增加而降低 (Westera et al., 1974)。
未来方向
属性
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQLTVZPOGLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172058 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18742-02-4 | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic applications of 2-(2-Bromoethyl)-1,3-dioxolane?
A: 2-(2-Bromoethyl)-1,3-dioxolane serves as a versatile precursor for various compounds. It readily undergoes Grignard reactions, allowing for the introduction of a protected aldehyde equivalent into molecules. For example, researchers utilized this strategy to synthesize ketomethylene analogues of peptides like Z-Pro-Leu-Gly-OH and Leu-Gly-Val-Phe-OCH3. []
Q2: How can the dioxolane group in 2-(2-Bromoethyl)-1,3-dioxolane be further functionalized?
A: The dioxolane group in 2-(2-Bromoethyl)-1,3-dioxolane can be readily converted to other functional groups. For instance, it can be deprotected under acidic conditions to reveal the corresponding aldehyde. [, ] This allows for further transformations like Wittig reactions to introduce alkenyl groups. []
Q3: Are there any specific examples of reactions where the stereochemistry of products derived from 2-(2-Bromoethyl)-1,3-dioxolane is important?
A: Yes, stereoselectivity is observed in reactions involving derivatives of 2-(2-Bromoethyl)-1,3-dioxolane. For example, Diels-Alder reactions using a diene derived from 2-(2-Bromoethyl)-1,3-dioxolane and maleic anhydride yield the cycloadduct with high stereoselectivity. [, ]
Q4: Can 2-(2-Bromoethyl)-1,3-dioxolane participate in cross-coupling reactions?
A: Yes, 2-(2-Bromoethyl)-1,3-dioxolane can be converted to its corresponding organotrifluoroborate salt, which is a competent reagent in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the dioxolanylethyl moiety onto a variety of aryl and heteroaryl chlorides. []
Q5: Beyond the examples given, are there other synthetic applications of 2-(2-Bromoethyl)-1,3-dioxolane?
A: Yes, researchers have utilized 2-(2-Bromoethyl)-1,3-dioxolane in the preparation of macrocycles possessing pendant arms. [] These macrocycles hold potential as ligands for lanthanide ions, which are crucial in developing MRI contrast agents.
Q6: Has 2-(2-Bromoethyl)-1,3-dioxolane been used in the synthesis of any compounds with potential biological activity?
A: While not directly mentioned in the abstracts, the synthesis of an antitumor compound, 2- (1-hydroxy-2,5-cyclohexadiene-4-one) -pyran-4-one, utilizes 2-(2-Bromoethyl)-1,3-dioxolane as a starting material. This compound demonstrates promising activity against various cancer cell lines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



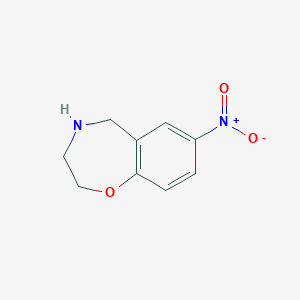
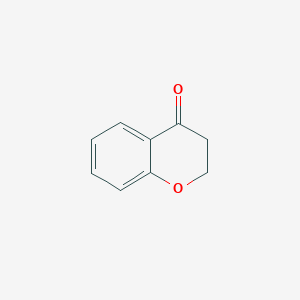
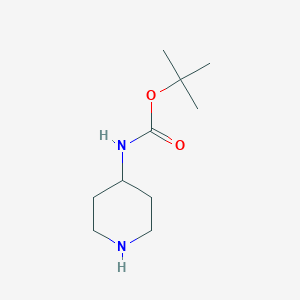

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
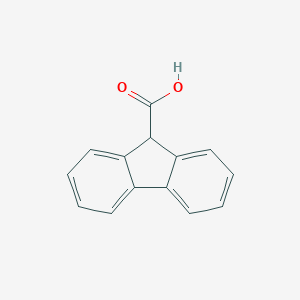
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
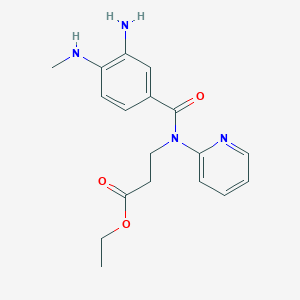


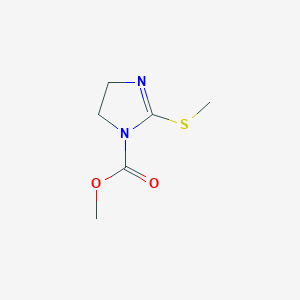
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
